2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-13-29-21(24-15)25-20(27)14-30-22-23-12-19(16-8-10-18(28-2)11-9-16)26(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUAQPQSOOMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazole ring and subsequent modifications to introduce the thio and thiazole groups. The general synthetic route can be outlined as follows:
- Formation of Imidazole Ring : The imidazole ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
- Thio Group Introduction : The thio group is introduced via reaction with a thiol or thioacetic acid derivatives.
- Thiazole Formation : The thiazole moiety is incorporated through cyclization reactions involving thioamide precursors.
The structure of the compound has been confirmed through techniques such as nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor properties .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | U251 | <10 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Imidazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, they may target Bcl-2 proteins, leading to apoptosis in cancer cells .
Antimicrobial Properties
In addition to antitumor activity, there is emerging evidence that imidazole derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Study 1: Antitumor Efficacy
A study conducted on a series of imidazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against A-431 cells. The presence of a methoxy group at specific positions on the phenyl ring was crucial for increasing antitumor activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of imidazole derivatives revealed that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by substituents on both the imidazole and thiazole rings. Below is a comparative analysis with key analogs:
- Thiazole Modifications : The 4-methyl group on the thiazole ring increases lipophilicity compared to unsubstituted thiazol-2-yl (Compound 9), which could improve membrane permeability and bioavailability .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Computational Insights : Docking studies suggest that bulkier substituents (e.g., bromophenyl in 9c) may hinder binding, whereas smaller groups (e.g., methyl in the target compound) optimize interactions .
Q & A
Q. What are the common synthetic routes for preparing 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. For example, the thiol group of 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol reacts with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, using polar aprotic solvents like DMF or acetonitrile under reflux conditions . Purification often involves recrystallization from ethanol or column chromatography. Methodological variations include optimizing molar ratios (e.g., 1:1 equivalents of thiol and chloroacetamide derivatives) and reaction times (6–12 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- FT-IR : Identification of functional groups (e.g., C=O stretching at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
- Elemental Analysis : Validation of purity (>95% by HPLC) and molecular formula consistency .
- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?
Discrepancies in bond lengths or angles between experimental (X-ray) and computational (DFT) models may arise due to crystal packing effects or solvent interactions. Use SHELX software for refinement, adjusting parameters like thermal displacement factors and hydrogen bonding constraints . For example, SHELXL refinement of imidazole-thiazole hybrids often requires manual correction of torsional angles in the thioacetamide linker . Cross-validation with spectroscopic data (e.g., NMR coupling constants) helps resolve ambiguities .
Q. What experimental strategies address low biological activity in structural analogs?
- SAR Studies : Modify substituents on the phenyl (e.g., 4-fluoro vs. 4-methoxy) or thiazole rings (e.g., methyl vs. bromo groups) to enhance target binding. For instance, 4-fluorophenyl analogs show improved COX-2 inhibition (IC₅₀ = 0.8 μM) compared to methoxy derivatives (IC₅₀ = 2.3 μM) .
- Bioisosteric Replacement : Substitute the thioacetamide group with sulfoxide/sulfone moieties to improve metabolic stability .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like COX-1/2 or kinases. For example, the methoxyphenyl group may occupy hydrophobic pockets in COX-2’s active site .
Q. How can conflicting solubility data be reconciled during formulation studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are common due to aggregation or pH-dependent ionization. Strategies include:
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : The compound’s acetamide group (pKa ~8.5) may ionize in mildly acidic buffers, improving solubility .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation via HPLC; common degradation products include hydrolyzed acetamide or oxidized thioether .
- LC-MS/MS : Identify degradation pathways (e.g., cleavage of the imidazole-thiazole bond) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) to assess esterase-mediated hydrolysis .
Methodological Challenges
Q. What are the pitfalls in optimizing reaction yields for multi-step syntheses?
- Intermediate Instability : Protect reactive groups (e.g., thiols) with trityl or acetyl groups during imidazole ring formation .
- Byproduct Formation : Use scavengers like molecular sieves to absorb HCl generated during chloroacetamide coupling .
- Scale-Up Issues : Replace batch reactors with flow chemistry systems to maintain temperature control and reduce side reactions .
Q. How can computational methods enhance the design of novel derivatives?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-sensitive targets .
- MD Simulations : Model ligand-protein interactions over 100 ns trajectories to assess binding stability .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and minimize hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
